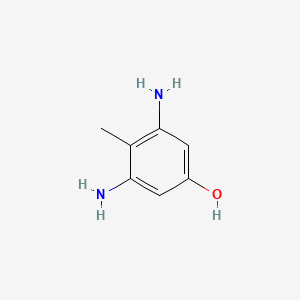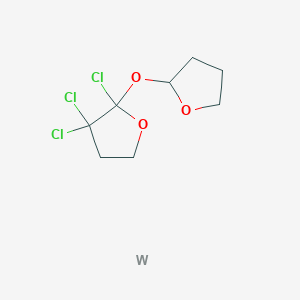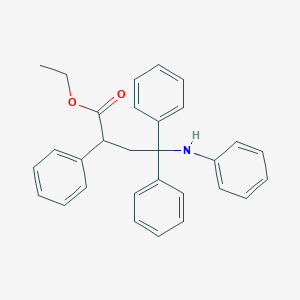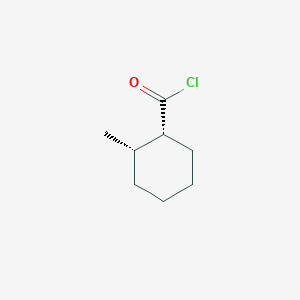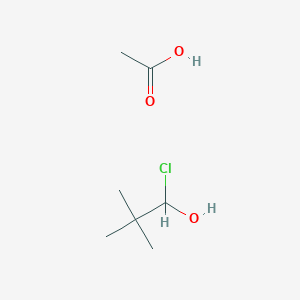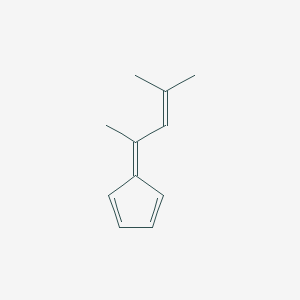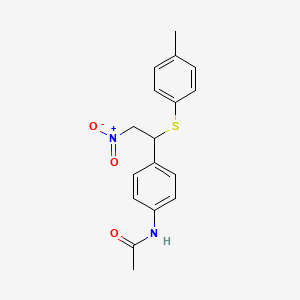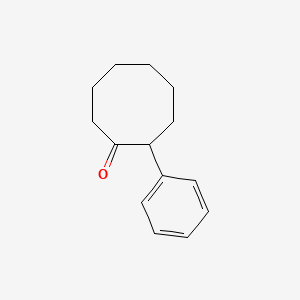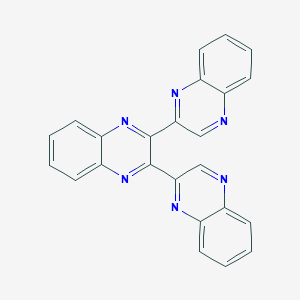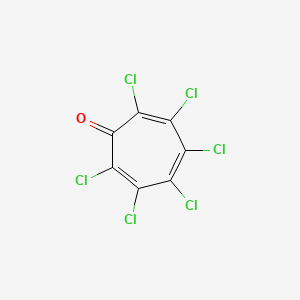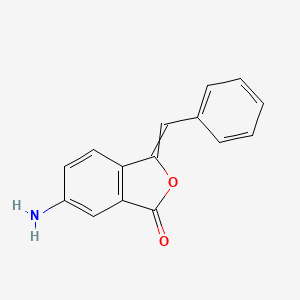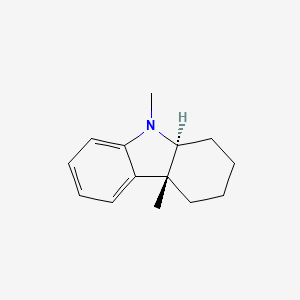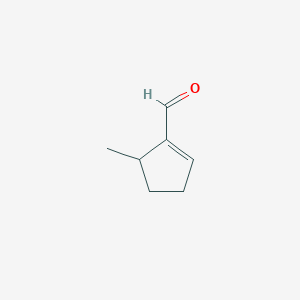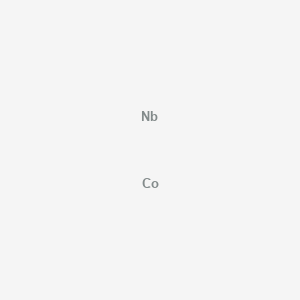
Cobalt;niobium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt and niobium form a binary alloy system that has garnered significant interest due to its unique properties and potential applications. The combination of cobalt and niobium results in compounds that exhibit high thermal stability, excellent mechanical properties, and unique catalytic behaviors. These compounds are particularly valuable in the development of superalloys, high-entropy alloys, and catalytic materials.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cobalt-niobium compounds typically involves high-temperature processes. One common method is the co-precipitation technique, where cobalt and niobium salts are dissolved in a solution, followed by the addition of a precipitating agent to form a mixed hydroxide. This hydroxide is then calcined at high temperatures to produce the desired cobalt-niobium oxide.
Another method involves the direct alloying of cobalt and niobium metals. This can be achieved through arc melting or induction melting, where the metals are melted together in a controlled atmosphere to form a homogeneous alloy. The resulting alloy can then be subjected to various heat treatments to achieve the desired phase composition and microstructure .
Industrial Production Methods: In industrial settings, the production of cobalt-niobium compounds often involves large-scale melting and casting processes. The metals are melted in electric arc furnaces or induction furnaces, followed by casting into molds to form ingots. These ingots are then processed through hot and cold working techniques, such as rolling and forging, to produce the final product with the desired mechanical properties .
化学反应分析
Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For example, cobalt-niobium oxides can participate in oxidation reactions where they act as catalysts to facilitate the conversion of reactants to products.
Common Reagents and Conditions: In oxidation reactions, common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures. For reduction reactions, hydrogen gas is often used as the reducing agent, and the reactions are conducted at high temperatures in a reducing atmosphere .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in oxidation reactions, cobalt-niobium oxides may form various mixed oxides with different stoichiometries, such as cobalt niobium oxide (CoNb2O6) .
科学研究应用
Cobalt-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia. In biology and medicine, cobalt-niobium alloys are explored for their potential use in medical implants due to their biocompatibility and mechanical strength .
In the industrial sector, cobalt-niobium compounds are utilized in the development of superalloys for high-temperature applications, such as turbine blades and aerospace components. These superalloys exhibit excellent mechanical properties and thermal stability, making them ideal for demanding environments .
作用机制
The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic effect of cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity. This combination enhances the catalytic activity and selectivity of the compounds. For example, in the selective catalytic reduction of nitrogen oxides, cobalt-niobium catalysts facilitate the conversion of nitrogen oxides to nitrogen and water through a series of redox and acid-base reactions .
相似化合物的比较
Similar Compounds: Similar compounds to cobalt-niobium include other binary and ternary alloys involving cobalt and transition metals, such as cobalt-tantalum and cobalt-molybdenum. These compounds share some properties with cobalt-niobium but differ in their specific applications and performance characteristics .
Uniqueness: Cobalt-niobium compounds are unique due to their combination of high thermal stability, excellent mechanical properties, and catalytic activity. The presence of niobium significantly enhances the high-temperature performance and phase stability of the alloys, making them superior to other similar compounds in certain applications .
属性
CAS 编号 |
62610-97-3 |
|---|---|
分子式 |
CoNb |
分子量 |
151.83956 g/mol |
IUPAC 名称 |
cobalt;niobium |
InChI |
InChI=1S/Co.Nb |
InChI 键 |
BDMHSCBWXVUPAH-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


